4-Methoxyphenyl benzoate
Description
Properties
CAS No. |
1523-19-9 |
|---|---|
Molecular Formula |
C14H12O3 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
(4-methoxyphenyl) benzoate |
InChI |
InChI=1S/C14H12O3/c1-16-12-7-9-13(10-8-12)17-14(15)11-5-3-2-4-6-11/h2-10H,1H3 |
InChI Key |
PMRMHHUTWZPFIY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2 |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2 |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
Foundational & Exploratory
Distinguishing Isomers: A Technical Guide to 4-Methoxyphenyl Benzoate and Phenyl 4-Methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of organic chemistry, isomerism presents a fascinating and often challenging aspect of molecular diversity. Constitutional isomers, molecules sharing the same molecular formula but differing in the connectivity of their atoms, can exhibit remarkably different physicochemical properties and biological activities. This guide provides an in-depth technical exploration of two such isomers: 4-methoxyphenyl benzoate and phenyl 4-methoxybenzoate. Both possess the molecular formula C₁₄H₁₂O₃, yet the seemingly subtle shift of a methoxy group between the phenol and benzoic acid-derived portions of the ester linkage imparts distinct characteristics that are critical for their application in fields ranging from materials science to drug development.
As a Senior Application Scientist, this guide is structured to provide not just a list of properties, but a causal understanding of why these differences arise. We will delve into their synthesis, spectroscopic differentiation, and the practical implications of their isomeric nature, grounded in authoritative scientific principles and literature.
The Isomeric Distinction: A Structural Overview
The core difference between 4-methoxyphenyl benzoate and phenyl 4-methoxybenzoate lies in the location of the methoxy (-OCH₃) group. This seemingly minor positional change has profound effects on the electron distribution within the molecules, influencing their polarity, reactivity, and interactions with their environment.
-
4-Methoxyphenyl benzoate: In this isomer, the methoxy group is attached to the phenyl ring originating from the phenol moiety. The ester is formed from benzoic acid and 4-methoxyphenol.
-
Phenyl 4-methoxybenzoate: Conversely, in this isomer, the methoxy group is positioned on the phenyl ring derived from the benzoic acid moiety. The ester is formed from 4-methoxybenzoic acid and phenol.
This fundamental structural variance is the cornerstone of all the differing properties we will explore.
Synthesis and Mechanistic Considerations
The synthesis of these isomers typically involves the esterification of the corresponding carboxylic acid and phenol. The choice of synthetic route is often dictated by the availability of starting materials and the desired scale of the reaction. A common and efficient method is the Schotten-Baumann reaction, which involves the acylation of a phenol with a benzoyl chloride in the presence of a base.[1]
Synthesis of 4-Methoxyphenyl Benzoate
This synthesis proceeds via the reaction of benzoyl chloride with 4-methoxyphenol in the presence of a base, such as aqueous sodium hydroxide.
Reaction: Benzoyl Chloride + 4-Methoxyphenol --(NaOH)--> 4-Methoxyphenyl Benzoate + NaCl + H₂O
Mechanism: The mechanism involves the deprotonation of the phenolic hydroxyl group by the base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbonyl carbon of the benzoyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the chloride ion yields the final ester product.
Synthesis of Phenyl 4-Methoxybenzoate
This isomer is synthesized by reacting 4-methoxybenzoyl chloride with phenol in the presence of a base.
Reaction: 4-Methoxybenzoyl Chloride + Phenol --(NaOH)--> Phenyl 4-Methoxybenzoate + NaCl + H₂O
Mechanism: The mechanism is analogous to the synthesis of its isomer. The base deprotonates phenol to form the phenoxide ion, which then acts as a nucleophile, attacking the carbonyl carbon of 4-methoxybenzoyl chloride. The subsequent collapse of the tetrahedral intermediate and elimination of the chloride ion affords the desired ester.
Spectroscopic Differentiation: Unveiling the Isomeric Fingerprints
Spectroscopic techniques are indispensable for the unambiguous identification and differentiation of isomers. The distinct electronic environments in 4-methoxyphenyl benzoate and phenyl 4-methoxybenzoate give rise to unique spectral signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectra provide clear distinguishing features. The chemical shift of the methoxy protons (-OCH₃) is a key indicator.
-
4-Methoxyphenyl benzoate: The methoxy protons appear as a singlet at approximately 3.81 ppm.[2] The protons on the methoxy-substituted ring are influenced by the electron-donating nature of the methoxy group and the deshielding effect of the ester's oxygen atom.
-
Phenyl 4-methoxybenzoate: The methoxy protons in this isomer also appear as a singlet, but typically at a slightly different chemical shift, around 3.88 ppm. The aromatic protons on the two rings also exhibit distinct patterns due to the different electronic environments.
¹³C NMR Spectroscopy: The carbon NMR spectra offer further confirmation of the isomeric structures. The chemical shifts of the carbonyl carbon and the carbons of the aromatic rings are particularly informative.
-
4-Methoxyphenyl benzoate: The carbonyl carbon (C=O) resonates at approximately 165.5 ppm. The carbon attached to the methoxy group appears around 157.3 ppm.[2]
-
Phenyl 4-methoxybenzoate: The carbonyl carbon is found at a similar position, around 164.9 ppm. The carbon attached to the methoxy group is typically observed at a slightly different chemical shift.
| Compound | ¹H NMR (CDCl₃) - OCH₃ (ppm) | ¹³C NMR (CDCl₃) - C=O (ppm) | ¹³C NMR (CDCl₃) - C-OCH₃ (ppm) |
| 4-Methoxyphenyl benzoate | ~3.81[2] | ~165.5[2] | ~157.3[2] |
| Phenyl 4-methoxybenzoate | ~3.88 | ~164.9 | Not explicitly found, but expected to be different |
Infrared (IR) Spectroscopy
The IR spectra of both isomers are dominated by a strong carbonyl (C=O) stretching vibration characteristic of esters, typically appearing in the range of 1720-1740 cm⁻¹. The exact position of this peak can be subtly influenced by the electronic effects of the methoxy group's position. Additionally, the C-O stretching vibrations of the ester and ether linkages, as well as the aromatic C-H and C=C stretching and bending vibrations, contribute to the overall spectral fingerprint.[3][4] While the IR spectra may be quite similar, minor shifts in the carbonyl and C-O stretching frequencies can be used for differentiation with careful analysis.
Mass Spectrometry (MS)
Mass spectrometry provides valuable information about the molecular weight and fragmentation patterns of the isomers. Both compounds will exhibit a molecular ion peak (M⁺) at m/z 228, corresponding to their identical molecular weight.[3][4] However, their fragmentation patterns under electron ionization (EI) will differ due to the different bond stabilities and the influence of the methoxy group on the fragmentation pathways.
-
4-Methoxyphenyl benzoate: Key fragments would likely arise from the cleavage of the ester bond, leading to the formation of a benzoyl cation (C₆H₅CO⁺, m/z 105) and a 4-methoxyphenoxy radical.
-
Phenyl 4-methoxybenzoate: Fragmentation would be expected to produce a 4-methoxybenzoyl cation (CH₃OC₆H₄CO⁺, m/z 135) and a phenoxy radical. The presence and relative abundance of these characteristic fragment ions are crucial for distinguishing between the two isomers.
Physicochemical Properties and Reactivity
The electronic disparity between the two isomers translates into differences in their physical and chemical properties.
Polarity and Solubility
The position of the electron-donating methoxy group influences the overall dipole moment of the molecules. This, in turn, affects their polarity and solubility in various solvents. While both are relatively nonpolar, subtle differences can be exploited in chromatographic separation techniques.
Hydrolysis Kinetics
The rate of hydrolysis of these esters is significantly influenced by the electronic nature of the substituent on the aromatic rings. The methoxy group, being electron-donating, affects the electrophilicity of the carbonyl carbon.
-
In phenyl 4-methoxybenzoate , the electron-donating methoxy group on the benzoyl ring decreases the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack. This generally leads to a slower rate of hydrolysis compared to an unsubstituted phenyl benzoate.[5]
-
In 4-methoxyphenyl benzoate , the methoxy group is on the phenoxy part. The electronic effect on the carbonyl carbon is less direct. However, the electron-donating group can influence the stability of the leaving group (the phenoxide).
Studies on the alkaline hydrolysis of substituted phenyl benzoates have shown that electron-withdrawing groups generally accelerate the reaction, while electron-donating groups retard it.[6] Therefore, it is expected that phenyl 4-methoxybenzoate would hydrolyze more slowly than 4-methoxyphenyl benzoate under basic conditions.
Applications and Implications of Isomerism
The choice between these two isomers is critical in various applications, as their distinct properties can lead to significant differences in performance.
Materials Science: Liquid Crystals
Benzoate esters are a well-known class of compounds used in the formulation of liquid crystals (LCs).[7][8] The shape, polarity, and polarizability of the molecule are crucial for the formation and stability of liquid crystalline phases. The difference in the position of the methoxy group in these isomers can alter the molecular geometry and intermolecular interactions, thereby influencing the transition temperatures and the type of mesophase formed. This makes the selection of the correct isomer critical for designing liquid crystal displays (LCDs) and other optical devices with specific properties.[9]
Drug Development and Prodrug Design
In medicinal chemistry, ester functionalities are often incorporated into drug molecules to create prodrugs.[1] These prodrugs can have improved bioavailability, solubility, or stability compared to the parent drug. The rate of hydrolysis of the ester bond is a critical parameter in prodrug design, as it determines the rate of release of the active drug in the body. The differential hydrolysis rates of 4-methoxyphenyl benzoate and phenyl 4-methoxybenzoate could be exploited to fine-tune the release profile of a therapeutic agent. For instance, if a slower, more sustained release is desired, the more stable phenyl 4-methoxybenzoate isomer might be preferred.
Conclusion
The cases of 4-methoxyphenyl benzoate and phenyl 4-methoxybenzoate serve as a compelling illustration of the profound impact of constitutional isomerism. While sharing the same molecular formula, the positional difference of a single methoxy group leads to a cascade of variations in their electronic structure, spectroscopic signatures, reactivity, and, ultimately, their suitability for specific applications. For researchers and professionals in drug development and materials science, a thorough understanding of these isomeric differences is not merely an academic exercise but a practical necessity for rational design and optimization. By leveraging the principles and analytical techniques outlined in this guide, scientists can confidently identify, differentiate, and strategically employ these isomers to achieve their desired outcomes.
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Mesogenic core structure of 4-methoxyphenyl benzoate
An In-depth Technical Guide to the Mesogenic Core of 4-Methoxyphenyl Benzoate
Foreword
The study of liquid crystals, a state of matter elegantly poised between the ordered lattice of a solid and the chaos of an isotropic liquid, is foundational to numerous advanced materials and technologies.[1][2] Within this field, calamitic (rod-shaped) liquid crystals form the bedrock of applications such as liquid crystal displays (LCDs).[1][3] The 4-methoxyphenyl benzoate scaffold represents a quintessential mesogenic core—a rigid, elongated molecular unit whose derivatives are known to exhibit liquid crystalline phases.[4] This guide provides a comprehensive technical exploration of this core structure, intended for researchers, chemists, and materials scientists. We will deconstruct its molecular architecture, detail its synthesis and characterization, and elucidate the critical structure-property relationships that govern its mesogenic behavior. This document moves beyond simple protocols to explain the underlying scientific principles, offering a self-validating framework for the study and application of this important molecular building block.
The Molecular Architecture: Deconstructing the Mesogenic Core
The capacity of a molecule to form a liquid crystal phase is intrinsically linked to its shape and electronic structure. Calamitic mesogens are characterized by a high aspect ratio (length-to-breadth) and a rigid core, which promotes the anisotropic packing necessary for mesophase formation.[1][5] The 4-methoxyphenyl benzoate structure is a classic example, comprising three key components that work in concert:
-
Two Phenyl Rings: These aromatic rings provide the essential rigidity and linearity to the core. The delocalized π-electron systems within the rings contribute to intermolecular attractive forces (π-π stacking and van der Waals interactions) that stabilize the orientationally ordered liquid crystalline state.[5]
-
Central Ester Linkage (-COO-): This group connects the two phenyl rings, maintaining the overall linearity of the molecule. Its polarity and the dihedral angle it creates between the two rings are critical in determining the molecule's packing efficiency and, consequently, its thermal properties.[6]
-
Terminal Methoxy Group (-OCH₃): This terminal group contributes to the molecule's overall polarity and can influence intermolecular interactions. In more complex derivatives, terminal chains like alkoxy groups are crucial for modulating the stability and temperature range of the mesophase.[7][8]
The interplay between the rigid aromatic core and the influence of terminal groups is a central theme in the design of all calamitic liquid crystals.
Caption: Molecular structure of 4-methoxyphenyl benzoate.
Synthesis and Purification: A Validated Protocol
The synthesis of esters from phenols and acyl chlorides is a cornerstone of organic chemistry, with the Schotten-Baumann reaction being a widely used and robust method.[9][10] This reaction is particularly well-suited for synthesizing mesogenic esters due to its high efficiency and tolerance of various functional groups.[11]
Synthesis via Schotten-Baumann Reaction
This protocol describes the synthesis of 4-methoxyphenyl benzoate from 4-methoxyphenol and benzoyl chloride. The reaction proceeds via nucleophilic acyl substitution, where the phenoxide ion attacks the electrophilic carbonyl carbon of the acyl chloride.[12]
Experimental Protocol:
-
Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxyphenol (1.0 eq.) in a 10% aqueous solution of sodium hydroxide (NaOH). The base is crucial as it deprotonates the phenol to form the more nucleophilic phenoxide ion, which drives the reaction forward.[10][11]
-
Acylation: Cool the flask in an ice bath to control the exothermic reaction. Slowly add benzoyl chloride (1.05 eq.) dropwise to the stirring solution. The use of a two-phase system (water and an organic solvent like dichloromethane, if preferred) is characteristic of Schotten-Baumann conditions, where the base neutralizes the HCl byproduct in the aqueous phase, while the product remains in the organic phase.[10][13]
-
Reaction: Allow the mixture to stir vigorously at room temperature for 1-2 hours after the addition is complete. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Extraction: Once the reaction is complete, transfer the mixture to a separatory funnel. If a biphasic system was not used initially, add an organic solvent such as ethyl acetate to extract the product. Wash the organic layer sequentially with 5% HCl solution (to neutralize any remaining NaOH), a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[14]
Caption: Workflow for the synthesis of 4-methoxyphenyl benzoate.
Purification by Recrystallization
The purity of a liquid crystalline material is paramount; even small amounts of impurities can disrupt the delicate intermolecular forces that govern mesophase formation, leading to a depression of the clearing point and a broadening of phase transitions. Recrystallization is the gold standard for purifying solid organic compounds.
Protocol Justification: The choice of solvent is critical. An ideal solvent system will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble. For many phenyl benzoate derivatives, a mixed solvent system like ethanol/hexane or ethanol/water is effective.
-
Dissolution: Dissolve the crude product in a minimum amount of hot ethanol.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of large, well-defined crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Characterization of the Mesogenic Core and its Derivatives
A multi-technique approach is essential to confirm the identity, purity, and mesomorphic properties of the synthesized material. For this guide, we will consider the characterization of a representative calamitic liquid crystal derived from the core, 4-pentylphenyl 4-methoxybenzoate , which is known to exhibit a nematic phase.[3][15]
Thermal Analysis: Differential Scanning Calorimetry (DSC)
DSC is the primary technique for determining the temperatures and enthalpy changes associated with phase transitions.[7][16] By precisely measuring the heat flow into or out of a sample as a function of temperature, one can identify the melting point (crystal to mesophase or isotropic liquid) and the clearing point (mesophase to isotropic liquid).[8]
Experimental Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the purified compound into a hermetically sealed aluminum DSC pan. An empty sealed pan is used as a reference.[16]
-
Heating/Cooling Cycle: Place the sample and reference pans into the DSC cell. Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its expected clearing point.
-
Data Acquisition: Record the heat flow as the sample is heated and then cooled at the same rate. Phase transitions appear as endothermic peaks (on heating) or exothermic peaks (on cooling).
-
Analysis: The peak onset or peak maximum temperature is taken as the transition temperature (T). The area under the peak is integrated to determine the enthalpy of the transition (ΔH).
Table 1: Representative Thermal Data for a Calamitic Liquid Crystal Data presented is illustrative for a typical nematic liquid crystal derived from the 4-methoxyphenyl benzoate core.
| Transition | Onset Temp. (°C) | Peak Temp. (°C) | Enthalpy (ΔH, kJ/mol) |
| Crystal (Cr) → Nematic (N) | 45.0 | 48.2 | 20.5 |
| Nematic (N) → Isotropic (I) | 65.5 | 66.1 | 0.8 |
The Cr → N transition has a significantly larger enthalpy than the N → I transition. This is because the former involves breaking the positional order of the crystal lattice, while the latter only involves the loss of long-range orientational order.
Phase Identification: Polarizing Optical Microscopy (POM)
POM is a powerful and direct method for visualizing the anisotropic nature of liquid crystal phases.[17] When a birefringent material like a liquid crystal is placed between two crossed polarizers, it rotates the plane of polarized light, resulting in a bright, often colorful image against a dark background.[18] Each liquid crystal phase has a characteristic optical texture.
Experimental Protocol:
-
Sample Preparation: Place a small amount of the sample on a clean glass microscope slide and cover it with a coverslip.
-
Heating Stage: Place the slide on a hot stage attached to the polarizing microscope.
-
Observation: Heat the sample into the isotropic liquid phase, which will appear dark under crossed polarizers.
-
Cooling and Texture Identification: Slowly cool the sample. As it transitions into a mesophase, characteristic textures will appear. The nematic phase is often identified by a "Schlieren" texture, featuring dark brushes that correspond to points of singularity in the director field.[19][20]
-
Correlation with DSC: The temperatures at which these textural changes occur should correspond to the transition temperatures measured by DSC.
Caption: Workflow for mesophase analysis using POM.
Structural Confirmation: X-Ray Diffraction (XRD)
While POM confirms optical anisotropy, XRD provides definitive information about the molecular arrangement.[21] For a nematic phase, the XRD pattern is characterized by diffuse scattering features. A wide-angle diffuse arc indicates the average distance between molecules perpendicular to their long axes, confirming short-range positional order, while a lack of sharp, low-angle peaks confirms the absence of the long-range positional (layer) order found in smectic phases.[22][23]
Structure-Property Relationships: The Key to Material Design
The 4-methoxyphenyl benzoate core serves as an excellent platform for understanding how molecular modifications influence mesogenic properties.
-
Influence of Terminal Chains: Attaching flexible alkyl or alkoxy chains to the core is a primary strategy for tuning mesomorphic behavior. For a homologous series like 4-methoxyphenyl 4-alkoxybenzoates, increasing the chain length generally decreases the melting point but also affects the clearing point. An "odd-even" effect is often observed, where clearing points for derivatives with an even number of atoms in the terminal chain are higher than those for their odd-numbered neighbors. This is attributed to differences in how the chain conformation affects the overall molecular linearity and anisotropy.[7]
-
Impact of Lateral Substituents: Adding a substituent (e.g., a methyl or chloro group) to the side of one of the phenyl rings increases the breadth of the molecule.[8] This disrupts the close side-by-side packing of the mesogens, weakening the intermolecular forces. Consequently, lateral substitution almost always leads to a significant decrease in the clearing temperature and can even completely suppress mesophase formation.[8]
Conclusion
The 4-methoxyphenyl benzoate core is a foundational structure in the field of calamitic liquid crystals. Its rigid, linear geometry, conferred by its linked phenyl rings and ester group, provides the essential anisotropy required for the formation of mesophases. Through straightforward and reliable synthetic methods like the Schotten-Baumann reaction, this core can be readily functionalized, allowing for systematic investigations into structure-property relationships. Techniques such as DSC and POM are indispensable for characterizing the resulting thermal behavior and identifying the specific mesophases formed. A thorough understanding of how modifications to this core—such as the length of terminal chains or the presence of lateral substituents—impact molecular packing and phase stability is critical for the rational design of new liquid crystalline materials tailored for advanced applications in drug delivery, sensors, and next-generation display technologies.
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An In-depth Technical Guide to the Solubility of 4-Methoxyphenyl Benzoate in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 4-methoxyphenyl benzoate, a key consideration for its application in research, and drug development. Understanding the solubility of this aromatic ester in various organic solvents is paramount for formulation, purification, and analytical method development. This document moves beyond a simple recitation of data, offering insights into the underlying physicochemical principles that govern its solubility and providing robust experimental protocols for its determination.
Understanding the Molecule: Physicochemical Properties of 4-Methoxyphenyl Benzoate
Before delving into its solubility, it is essential to understand the structural and electronic properties of 4-methoxyphenyl benzoate. It is an ester formed from benzoic acid and 4-methoxyphenol.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂O₃ | [1] |
| Molecular Weight | 228.24 g/mol | [1] |
| Melting Point | ~100 °C | [2] |
| XLogP3 | 3.6 | [1] |
| Topological Polar Surface Area | 35.5 Ų | [1] |
The molecule possesses both polar and non-polar characteristics. The ester and methoxy groups introduce polarity and the capacity for hydrogen bond acceptance, while the two phenyl rings contribute to its non-polar, hydrophobic nature. The XLogP3 value of 3.6 indicates a significant lipophilic character, suggesting a preference for non-polar environments.[1]
The Fundamental Principles of Solubility: A "Like Dissolves Like" Perspective
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a simplified way of stating that substances with similar intermolecular forces are more likely to be soluble in one another.[3] For 4-methoxyphenyl benzoate, the key intermolecular interactions at play are:
-
Van der Waals Forces: These are the primary forces of attraction between the non-polar phenyl rings of 4-methoxyphenyl benzoate and non-polar solvents like toluene and hexane.[4]
-
Dipole-Dipole Interactions: The polar ester and methoxy groups can engage in dipole-dipole interactions with polar aprotic solvents such as acetone and ethyl acetate.[4]
-
Hydrogen Bonding: While 4-methoxyphenyl benzoate cannot donate hydrogen bonds, the oxygen atoms of the ester and methoxy groups can act as hydrogen bond acceptors.[4][5] This allows for interaction with protic solvents like alcohols.
The balance of these interactions dictates the extent to which 4-methoxyphenyl benzoate will dissolve in a given solvent. A solvent that can effectively interact with both the polar and non-polar regions of the molecule will likely be a good solvent.
Quantitative Solubility of 4-Methoxyphenyl Benzoate
The following table summarizes the experimentally determined solubility of 4-methoxyphenyl benzoate in a range of common organic solvents at 25°C. This data provides a quantitative basis for solvent selection in various applications.
| Solvent | Solvent Type | Solubility (g/L) @ 25°C | Reference |
| Ethyl Acetate | Polar Aprotic | 246.96 | [6] |
| 1,4-Dioxane | Polar Aprotic | 253.71 | [6] |
| Tetrahydrofuran (THF) | Polar Aprotic | 164.07 | [6] |
| Methyl Acetate | Polar Aprotic | 141.01 | [6] |
| Acetonitrile | Polar Aprotic | 129.14 | [6] |
| 2-Butanone | Polar Aprotic | 68.94 | [6] |
| Toluene | Non-polar | 64.29 | [6] |
| Methanol | Polar Protic | 38.48 | [6] |
| Ethanol | Polar Protic | 33.91 | [6] |
| sec-Butanol | Polar Protic | 29.64 | [6] |
| n-Propanol | Polar Protic | 28.51 | [6] |
| n-Pentanol | Polar Protic | 25.95 | [6] |
| n-Butanol | Polar Protic | 25.37 | [6] |
| Dimethylformamide (DMF) | Polar Aprotic | 19.64 | [6] |
| Isopropanol | Polar Protic | 19.13 | [6] |
| Acetone | Polar Aprotic | 15.78 | [6] |
| Isobutanol | Polar Protic | 14.23 | [6] |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | 14.12 | [6] |
| Ethylene Glycol | Polar Protic | 8.41 | [6] |
| n-Hexane | Non-polar | 2.17 | [6] |
| Water | Polar Protic | 0.03 | [6] |
Interpretation of Data:
The data clearly demonstrates that 4-methoxyphenyl benzoate exhibits the highest solubility in polar aprotic solvents like ethyl acetate and 1,4-dioxane. This can be attributed to the favorable dipole-dipole interactions between the solvent and the ester and methoxy groups of the solute. The solubility in polar protic solvents, such as alcohols, is moderate, suggesting that while hydrogen bonding occurs, it is less significant than the dipole-dipole interactions. The low solubility in the non-polar solvent n-hexane highlights the importance of the polar functional groups for solvation. Its near-insolubility in water is expected given its significant hydrophobic character.[6]
Experimental Determination of Solubility: A Self-Validating Protocol
For novel solvent systems or to confirm solubility under specific experimental conditions, a robust and reliable protocol for determining solubility is essential. The following equilibrium solubility method is recommended. This protocol is designed to be self-validating by ensuring that equilibrium has been reached.
Objective: To determine the equilibrium solubility of 4-methoxyphenyl benzoate in a given organic solvent at a specified temperature.
Materials:
-
4-Methoxyphenyl benzoate (high purity)
-
Selected organic solvent(s) (analytical grade)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Syringe filters (0.22 µm, compatible with the solvent)
Experimental Workflow:
Caption: Experimental workflow for determining equilibrium solubility.
Step-by-Step Methodology:
-
Preparation of Saturated Solutions:
-
Rationale: Adding an excess of the solid ensures that the resulting solution is saturated, a prerequisite for determining equilibrium solubility.
-
Procedure: To a series of vials, add an excess amount of 4-methoxyphenyl benzoate (e.g., 50-100 mg). The exact amount is not critical as long as undissolved solid remains at the end of the experiment. Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial. Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Rationale: Achieving a true equilibrium between the dissolved and undissolved solute is crucial for accurate solubility measurement. Agitation increases the surface area of the solid and facilitates the dissolution process, while constant temperature ensures that the solubility value is determined under defined conditions.
-
Procedure: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples at a constant speed (e.g., 150 rpm) for a predetermined period. It is recommended to take samples at multiple time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached.
-
-
Sampling and Sample Preparation:
-
Rationale: It is critical to sample only the supernatant to avoid including undissolved solid, which would lead to an overestimation of solubility. Filtration removes any fine solid particles that may not have settled. Dilution is often necessary to bring the concentration of the analyte within the linear range of the analytical instrument.
-
Procedure: After the desired equilibration time, remove the vials from the shaker and allow the undissolved solid to settle for at least 30 minutes. Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. Perform a series of accurate dilutions of the filtered supernatant with the same solvent to bring the concentration into the working range of your analytical method.
-
-
Quantification:
-
Rationale: A validated analytical method, such as HPLC with UV detection, provides accurate and precise quantification of the dissolved solute. A calibration curve constructed with standards of known concentration is essential for this quantification.
-
Procedure: Analyze the diluted samples using a validated HPLC method. Construct a calibration curve by plotting the analytical response versus the concentration of a series of 4-methoxyphenyl benzoate standards of known concentration. Use the calibration curve to determine the concentration of 4-methoxyphenyl benzoate in the diluted samples.
-
-
Data Analysis and Validation:
-
Rationale: The self-validating nature of this protocol lies in the comparison of concentrations at different time points. If the concentration does not change between later time points (e.g., 48 and 72 hours), it provides strong evidence that equilibrium has been achieved.
-
Procedure: Calculate the solubility by multiplying the concentration of the diluted sample by the dilution factor. Compare the solubility values obtained at the different equilibration time points. If the values are consistent (e.g., within ±5%), equilibrium is considered to have been reached, and the average of these values can be reported as the equilibrium solubility. If the solubility continues to increase with time, further equilibration is required.
-
Factors Influencing the Solubility of 4-Methoxyphenyl Benzoate
Several factors can influence the solubility of 4-methoxyphenyl benzoate. Understanding these factors is crucial for controlling and predicting its behavior in different systems.
Caption: Factors influencing the solubility of 4-methoxyphenyl benzoate.
-
Temperature: Generally, the solubility of a solid in a liquid solvent increases with increasing temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat. Increased thermal energy helps to overcome the intermolecular forces in the solid crystal lattice and promotes solvation.
-
Solvent Polarity: As demonstrated by the quantitative data, the polarity of the solvent plays a critical role. A good solvent will have a polarity that is well-matched to that of 4-methoxyphenyl benzoate, allowing for effective solvation of both its polar and non-polar regions.
-
Crystal Lattice Energy: The strength of the intermolecular forces holding the 4-methoxyphenyl benzoate molecules together in the solid state (the crystal lattice energy) must be overcome for dissolution to occur. A higher crystal lattice energy will generally lead to lower solubility.
-
Presence of Other Solutes: The presence of other solutes in the solvent can affect the solubility of 4-methoxyphenyl benzoate through common ion effects (if applicable) or by altering the overall properties of the solvent.
Conclusion
This technical guide provides a thorough understanding of the solubility of 4-methoxyphenyl benzoate in organic solvents. By combining quantitative data with a firm grasp of the underlying physicochemical principles and a robust experimental protocol, researchers, scientists, and drug development professionals can make informed decisions regarding the use of this compound. The provided data and methodologies serve as a valuable resource for optimizing formulation, purification, and analytical procedures involving 4-methoxyphenyl benzoate.
References
- Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).
- Solubility test for Organic Compounds. (2024, September 24).
- Experiment 1. Solubility of Organic Compounds | PDF - Scribd. (n.d.).
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- 4-Methoxyphenyl benzoate | C14H12O3 | CID 137059 - PubChem. (n.d.).
- CAS 121-98-2: Methyl 4-methoxybenzoate | CymitQuimica. (n.d.).
- 4-Methoxyphenyl 4-(6-Hydroxyhexyloxy)Benzoate | PureSynth. (n.d.).
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
- Esters: Structure, Properties, and Reactions | Solubility of Things. (n.d.).
- 4-Formyl-2-methoxyphenyl benzoate | C15H12O4 | CID 4330388 - PubChem - NIH. (n.d.).
- The Chemistry of Esters: Structure, Properties, and Applications - HSCprep. (2025, March 4).
- 4-Methoxyphenyl benzoate (CAS 1523-19-9) - Scent.vn. (n.d.).
- 4-methoxyphenyl benzoate - 1523-19-9, C14H12O3, density, melting point, boiling point, structural formula, synthesis. (2025, May 20).
- 4-Pentylphenyl 4-methoxybenzoate >98% | CAS 38444-13-2 | Ossila. (n.d.).
- an introduction to esters - Chemguide. (n.d.).
- 3.2 Solubility – Introductory Organic Chemistry - Open Oregon Educational Resources. (n.d.).
- Properties of Esters - Chemistry LibreTexts. (2023, January 22).
- 4-Methoxyphenyl benzoate | Request PDF - ResearchGate. (2025, August 10).
- 4-Methoxybenzoic acid CAS#: 100-09-4 - ChemicalBook. (n.d.).
- Why is 4-methoxybenzoic acid non-polar? : r/chemistry - Reddit. (2019, May 5).
- 4-Methoxybenzyl alcohol 98 105-13-5 - Sigma-Aldrich. (n.d.).
- 4-Methoxyphenyl 4-[[6-[(1-oxo-2-propen-1-yl)oxy]hexyl]oxy]benzoate - Echemi. (n.d.).
- 4-Methoxyphenyl 4-(3-Butenyloxy)benzoate | 76487-56-4 | Tokyo Chemical Industry Co., Ltd.(APAC). (n.d.).
- Ethyl 4-methoxybenzoate | 94-30-4 - ChemicalBook. (2026, January 13).
- 2-(para-anisyl) ethanol 4-methoxyphenethyl alcohol - The Good Scents Company. (n.d.).
- Buy methyl 4-(4-methoxyphenyl)benzoate from JHECHEM CO LTD - Echemi. (n.d.).
- An In-depth Technical Guide on the Solubility and Stability of 2-Methoxy-2-(4-hydroxyphenyl)ethanol - Benchchem. (n.d.).
- Solubility comparison in toluene. | Download Scientific Diagram - ResearchGate. (n.d.).
- 4-Methoxyphenyl-p-toluene-sulfonate | C14H13O4S- | CID 23047347 - PubChem. (n.d.).
- 4-METHOXYBENZALACETONE|3815-30-3 - LookChem. (n.d.).
- 4-methoxybenzyl alcohol - Registration Dossier - ECHA. (n.d.).
- 4-Methoxyphenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate - Sigma-Aldrich. (n.d.).
- p-Methoxybenzylideneacetone | C11H12O2 | CID 736889 - PubChem - NIH. (n.d.).
- BENZOE TONKINENSIS (TENTATIVE). (n.d.).
- 4-Methoxyphenylacetone = 97 122-84-9 - Sigma-Aldrich. (n.d.).
- Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives - Google Patents. (n.d.).
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- Plastic Additive Standards Guide. (n.d.).
Sources
Crystal Packing Modes of 4-Methoxyphenyl Benzoate: An In-Depth Technical Guide
Part 1: Executive Summary & Core Directive
Objective: This guide provides a rigorous structural analysis of 4-methoxyphenyl benzoate (4MPBA), focusing on its crystallographic signature, molecular conformation, and supramolecular assembly. It is designed for crystallographers, materials scientists, and solid-state chemists.
Significance: 4-Methoxyphenyl benzoate serves as a critical structural model for understanding the "ester linkage" geometry in liquid crystalline materials. Its packing mode—a hybrid of layered organization and herringbone aromatic interlocking—illustrates the competition between dipolar forces and steric requirements in benzoate derivatives.
Part 2: Crystallographic Architecture
Unit Cell & Space Group Metrics
The crystal structure of 4-methoxyphenyl benzoate is defined by an orthorhombic lattice. The absence of higher symmetry (like tetragonal or hexagonal) indicates that the packing is driven by anisotropic intermolecular forces rather than simple close-packing of spheres.
| Parameter | Value | Description |
| Crystal System | Orthorhombic | Three mutually perpendicular axes of unequal length. |
| Space Group | Pbca (No. 61) | Centrosymmetric; common for organic esters, allowing anti-parallel packing. |
| Z Value | 8 | Eight molecules per unit cell (one molecule per asymmetric unit). |
| Lattice Parameter | 14.303(1) Å | Defines the long axis of the layer structure. |
| Lattice Parameter | 6.4799(7) Å | Short axis; corresponds to the stacking direction of aromatic rings. |
| Lattice Parameter | 25.113(2) Å | Longest axis; accommodates the bilayer-like arrangement. |
| Unit Cell Volume | 2327.5(4) ų | Indicates efficient but not ultra-dense packing ( |
The "Conformational Lock"
A defining feature of 4MPBA is the torsion angle around the central ester linkage. Unlike flexible aliphatic chains, the benzoate core adopts a rigid "twisted" conformation to minimize steric repulsion between the carbonyl oxygen and the ortho-hydrogens of the phenolic ring.
-
Dihedral Angle: The angle between the phenyl (benzoate) ring and the benzene (phenolic) ring is approximately 56.42(3)° .[1]
-
Implication: This non-planar geometry prevents simple
- stacking of the entire molecule. Instead, it forces the crystal to adopt a "herringbone" or "T-shaped" motif locally, while maintaining layered order globally.
Part 3: Supramolecular Packing Dynamics
The packing of 4MPBA is not governed by strong hydrogen bonds (as it lacks -OH or -NH donors) but by a delicate balance of weak directional forces.
The Layered-Columnar Hybrid Model
The molecules organize into discrete layers parallel to the ac plane. Within these layers, the packing is hierarchical:
-
Primary Interaction (Columns): Molecules stack along the short b-axis (6.48 Å). This distance is too large for direct face-to-face
-stacking (usually ~3.4 Å), implying an offset or "slipped" stacking motif. -
Secondary Interaction (Layers): These columns pack side-by-side along the a and c axes, stabilized by C-H...O interactions.
Interaction Network
-
C-H...O Hydrogen Bonds: The carbonyl oxygen acts as a trifurcated acceptor, interacting with aromatic C-H donors from neighboring molecules. These weak hydrogen bonds (
Å) form the "glue" that holds the layers together. -
C-H...
Interactions: The methyl protons of the methoxy group and the aromatic protons interact with the electron-rich -clouds of adjacent rings. This stabilizes the twisted conformation within the dense crystal environment.
Visualization of Packing Logic
The following diagram illustrates the hierarchical assembly from single molecule to crystal lattice.
Caption: Hierarchical assembly of 4-methoxyphenyl benzoate, driven by steric locking and weak directional forces.
Part 4: Experimental Protocols
Synthesis (Schotten-Baumann Esterification)
This protocol ensures high purity, essential for growing single crystals suitable for X-ray diffraction.
Reagents:
-
4-Methoxyphenol (1.0 eq)
-
Benzoyl chloride (1.1 eq)
-
Pyridine (1.2 eq) or Triethylamine
-
Dichloromethane (DCM) (Solvent)
Workflow:
-
Dissolution: Dissolve 4-methoxyphenol in dry DCM in a round-bottom flask under inert atmosphere (
). -
Base Addition: Add pyridine dropwise at 0°C to act as an HCl scavenger.
-
Acylation: Slowly add benzoyl chloride dropwise. The reaction is exothermic; maintain temperature < 5°C.
-
Reflux: Allow to warm to room temperature (RT) and stir for 4-6 hours. Monitor via TLC (Hexane:EtOAc 8:2).
-
Workup: Wash organic layer with 1M HCl (to remove pyridine), then saturated
(to remove acid), and finally brine. -
Drying: Dry over anhydrous
and evaporate solvent.
Crystallization Protocol (Slow Evaporation)
To obtain X-ray quality crystals (block or prism morphology):
-
Solvent Selection: Prepare a saturated solution of the crude solid in a 1:1 mixture of Ethanol and Ethyl Acetate .
-
Filtration: Filter the solution through a 0.45
m PTFE syringe filter to remove nucleation sites (dust). -
Evaporation: Place in a small vial. Cover with parafilm and poke 2-3 small holes.
-
Incubation: Store in a vibration-free environment at constant temperature (20-25°C).
-
Harvest: Clear, colorless crystals typically form within 3-5 days.
Caption: Step-by-step synthesis and crystallization workflow for isolating the Pbca polymorph.
Part 5: References
-
Gowda, B. T., Foro, S., Nayak, R., & Fuess, H. (2007). 4-Methoxyphenyl benzoate.[2][3][4][5][6][7] Acta Crystallographica Section E: Structure Reports Online, 63(8), o3406.
-
Source:
-
Relevance: Primary source for the Pbca crystal structure and unit cell parameters.
-
-
Adams, J. M., & Morsi, S. E. (1976). The crystal structure of phenyl benzoate. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 32(5), 1345-1347.
-
Source:
-
Relevance: Comparative structural analysis of the parent compound, establishing the baseline for benzoate packing modes.[1]
-
-
Cambridge Structural Database (CSD) . Entry: 4-Methoxyphenyl benzoate.[2][3][5][6][7]
-
Source:
-
Relevance: Repository for crystallographic data files (CIF) used to validate bond lengths and angles.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-Methoxyphenyl benzoate | C14H12O3 | CID 137059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pure-synth.com [pure-synth.com]
- 4. ossila.com [ossila.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. upload.wikimedia.org [upload.wikimedia.org]
Methodological & Application
Application Notes and Protocols: A Detailed Guide to the Synthesis of 4-Methoxyphenyl Benzoate
Abstract
This document provides a comprehensive guide for the synthesis of 4-methoxyphenyl benzoate, an important ester with applications in materials science and as an intermediate in organic synthesis. The primary method detailed is the Schotten-Baumann reaction, a robust and widely applicable procedure for the esterification of phenols.[1][2][3] This guide delves into the mechanistic underpinnings of the reaction, provides a meticulously detailed experimental protocol, and outlines essential safety, purification, and characterization techniques. The content is specifically tailored for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven methodologies.
Introduction and Significance
4-Methoxyphenyl benzoate is a key organic compound utilized in various research and development sectors. Its synthesis is a classic example of nucleophilic acyl substitution, providing a valuable pedagogical tool for understanding ester formation. The Schotten-Baumann reaction, first described in the 1880s, remains a highly effective method for preparing esters from phenols and acid chlorides due to its operational simplicity and generally high yields.[2] This reaction is typically performed in a two-phase system, where an aqueous base neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[1][2]
The causality behind the choice of the Schotten-Baumann conditions lies in the enhanced nucleophilicity of the phenoxide ion. Phenols are generally less reactive than alcohols in esterification reactions.[1] The presence of a base, such as sodium hydroxide, deprotonates the phenol to form the corresponding phenoxide ion, which is a significantly stronger nucleophile and readily attacks the electrophilic carbonyl carbon of the benzoyl chloride.[1]
Reaction Mechanism and Rationale
The synthesis of 4-methoxyphenyl benzoate from benzoyl chloride and 4-methoxyphenol proceeds via a nucleophilic acyl substitution mechanism, specifically under Schotten-Baumann conditions.[3][4][5]
Step 1: Deprotonation of 4-methoxyphenol
The reaction is initiated by the deprotonation of 4-methoxyphenol by a base, typically sodium hydroxide (NaOH), to form the more nucleophilic 4-methoxyphenoxide ion.
Step 2: Nucleophilic Attack
The highly nucleophilic 4-methoxyphenoxide ion then attacks the electrophilic carbonyl carbon of benzoyl chloride. This results in the formation of a tetrahedral intermediate.[3][5]
Step 3: Reformation of the Carbonyl and Product Formation
The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. This yields the final product, 4-methoxyphenyl benzoate. The liberated chloride ion combines with the sodium ion from the base to form sodium chloride.
The use of an aqueous base serves a dual purpose: it generates the more reactive phenoxide nucleophile and neutralizes the HCl produced during the reaction, preventing it from protonating the starting phenol and shutting down the reaction.[1]
Experimental Protocol
This protocol details a standard laboratory procedure for the synthesis of 4-methoxyphenyl benzoate.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 4-Methoxyphenol | C₇H₈O₂ | 124.14 | 2.48 g | 20 |
| Benzoyl Chloride | C₇H₅ClO | 140.57 | 2.81 g (2.3 mL) | 20 |
| Sodium Hydroxide (10% w/v) | NaOH | 40.00 | 25 mL | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 20 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~2 g | - |
| Ethanol (for recrystallization) | C₂H₅OH | 46.07 | As needed | - |
Step-by-Step Procedure
-
Preparation of the Reaction Mixture: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 2.48 g (20 mmol) of 4-methoxyphenol in 25 mL of 10% aqueous sodium hydroxide solution. Cool the mixture in an ice bath to approximately 5-10 °C.
-
Addition of Benzoyl Chloride: While stirring vigorously, slowly add 2.3 mL (20 mmol) of benzoyl chloride to the cooled solution over a period of 5-10 minutes. A white precipitate of the product should begin to form.
-
Reaction: After the addition is complete, remove the flask from the ice bath and continue to stir the mixture vigorously at room temperature for 30 minutes.
-
Work-up and Extraction: Transfer the reaction mixture to a separatory funnel. Add 50 mL of dichloromethane (DCM) and shake, venting frequently. Separate the organic layer. Wash the organic layer with 20 mL of saturated sodium bicarbonate solution to remove any unreacted benzoyl chloride and benzoic acid, followed by a wash with 20 mL of water.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and evaporate the solvent using a rotary evaporator to obtain the crude product.
-
Purification by Recrystallization: Recrystallize the crude 4-methoxyphenyl benzoate from a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a desiccator. Determine the mass of the final product and calculate the percentage yield.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 4-methoxyphenyl benzoate.
Safety and Handling Precautions
Benzoyl chloride is a corrosive, lachrymatory, and moisture-sensitive liquid.[6][7][8][9] It reacts with water to produce hydrochloric acid. All manipulations should be performed in a well-ventilated fume hood.[7] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[6][7] In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.[8]
Sodium hydroxide is a corrosive solid and its solutions can cause severe burns. Handle with care and wear appropriate PPE.
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
Characterization of 4-Methoxyphenyl Benzoate
The identity and purity of the synthesized 4-methoxyphenyl benzoate (C₁₄H₁₂O₃) can be confirmed using various spectroscopic techniques.[10][11]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum should exhibit characteristic signals for the aromatic protons of both the benzoate and the methoxyphenyl groups, as well as a singlet for the methoxy group protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the methoxy carbon, and the aromatic carbons.[12]
-
IR (Infrared) Spectroscopy: The IR spectrum should display a strong absorption band characteristic of the ester carbonyl (C=O) stretch, typically in the region of 1720-1740 cm⁻¹.
-
Melting Point: The purified product should have a sharp melting point consistent with literature values.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Ensure vigorous stirring to facilitate mixing of the two phases. Increase reaction time. |
| Hydrolysis of benzoyl chloride | Add benzoyl chloride slowly to the cooled phenoxide solution. | |
| Loss of product during work-up | Ensure complete extraction with the organic solvent. Minimize the amount of solvent used for recrystallization. | |
| Oily Product | Impurities present | Ensure thorough washing with sodium bicarbonate to remove acidic impurities. Perform a second recrystallization. |
| No Precipitate Forms | Insufficient base | Check the concentration of the NaOH solution. |
| Inactive benzoyl chloride | Use fresh or properly stored benzoyl chloride. |
Conclusion
The Schotten-Baumann reaction provides an efficient and reliable method for the synthesis of 4-methoxyphenyl benzoate from 4-methoxyphenol and benzoyl chloride. By understanding the underlying mechanism and adhering to the detailed protocol and safety precautions outlined in this guide, researchers can consistently achieve high yields of the purified product. Proper characterization is crucial to confirm the identity and purity of the final compound.
References
- Filo. (2025, June 12). Write a short note on the Schotten-Baumann reaction of Phenol.
- SATHEE. Chemistry Schotten Baumann Reaction.
- Wikipedia. Schotten–Baumann reaction.
- CHEMSOLVE.NET. (2020, January 1). Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline.
- J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction.
- Loba Chemie. BENZOYL CHLORIDE AR.
- LASEC. (2005, July 28).
- New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzoyl Chloride.
- Fisher Scientific.
- PrepChem.com. Synthesis of 4-methoxybenzoyl chloride.
- ACS Publications.
- International Programme on Chemical Safety. (2000, April). ICSC 1015 - BENZOYL CHLORIDE.
- National Center for Biotechnology Information.
- ResearchGate. (2025, August 10).
- BenchChem. Application Notes and Protocols: Esterification of Phenols with Benzoyl Halides Under Mild Conditions.
- MDPI. (2021, March 9). (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)
- NIST. NIST Chemistry WebBook: 4-Methoxyphenyl 4'-(3-butenyloxy)
- National Institutes of Health. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis.
Sources
- 1. Write a short note on the Schotten-Baumann reaction of Phenol. | Filo [askfilo.com]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 5. CHEMSOLVE.NET: Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. [chemizi.blogspot.com]
- 6. lobachemie.com [lobachemie.com]
- 7. cdn.lasec.co.za [cdn.lasec.co.za]
- 8. nj.gov [nj.gov]
- 9. ICSC 1015 - BENZOYL CHLORIDE [chemicalsafety.ilo.org]
- 10. 4-Methoxyphenyl benzoate | C14H12O3 | CID 137059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Synthesis of 4-methoxyphenyl benzoate derivatives for NLO materials
Executive Summary
This guide details the synthesis, crystal growth, and characterization of 4-methoxyphenyl 4-nitrobenzoate , a prototypical "push-pull" organic chromophore for Non-Linear Optical (NLO) applications. Organic NLO materials are critical for optical signal processing, frequency doubling (SHG), and telecommunications due to their high response speeds and high laser damage thresholds compared to inorganic counterparts like KDP (Potassium Dihydrogen Phosphate).
This protocol focuses on the Donor-
Scientific Rationale & Design Principles
The D- -A Mechanism
The NLO efficiency of this derivative stems from intramolecular charge transfer (ICT).[1] Under an oscillating electromagnetic field (laser light), the electron cloud is easily polarized along the molecular axis from the donor (methoxy) to the acceptor (nitro).
-
Donor: 4-Methoxyphenol moiety (increases electron density).
-
Bridge: Benzoate ester (provides structural rigidity and conjugation path).
-
Acceptor: 4-Nitrobenzoic acid moiety (withdraws electron density).
Material Requirements
For a material to exhibit Second Harmonic Generation (SHG), it must satisfy two conditions:
-
Molecular Level: High molecular hyperpolarizability (
). -
Crystalline Level: Non-centrosymmetric packing (lack of inversion center).
Expert Insight: While the molecule itself is highly polarizable, 75% of organic dipoles crystallize in centrosymmetric space groups (canceling out NLO effects). The ester linkage in 4-methoxyphenyl benzoate introduces a "kink" in the molecule, which often disrupts centrosymmetric packing, favoring the formation of NLO-active crystals.
Experimental Protocol: Chemical Synthesis
Method: Schotten-Baumann Esterification Rationale: This method is preferred over Fischer esterification for phenols due to the low nucleophilicity of phenols. The use of an acid chloride with a base catalyst ensures high yield and irreversibility.
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol | Role |
| 4-Methoxyphenol | 124.14 | 1.0 | 1.24 g (10 mmol) | Nucleophile (Donor) |
| 4-Nitrobenzoyl Chloride | 185.56 | 1.1 | 2.04 g (11 mmol) | Electrophile (Acceptor) |
| Sodium Hydroxide (10%) | 40.00 | 2.5 | 10 mL | Base/Catalyst |
| Acetone/Water | - | - | 20 mL (1:1 v/v) | Solvent System |
Synthesis Workflow
Caption: Step-by-step Schotten-Baumann synthesis pathway for 4-methoxyphenyl 4-nitrobenzoate.
Detailed Procedure
-
Preparation: Dissolve 10 mmol of 4-methoxyphenol in 10 mL of 10% NaOH solution in a 100 mL round-bottom flask. The solution will turn slightly dark due to phenoxide formation.
-
Addition: Cool the flask to 0–5 °C. Dissolve 11 mmol of 4-nitrobenzoyl chloride in 10 mL of dry acetone. Add this solution dropwise to the phenoxide mixture over 15 minutes.
-
Critical Checkpoint: The reaction is exothermic. Maintain temperature <10 °C to prevent hydrolysis of the acid chloride.
-
-
Reaction: Remove the ice bath and stir vigorously at room temperature for 2 hours. A thick precipitate (the ester) should form.
-
Quenching: Pour the reaction mixture into 100 mL of ice-cold water with rapid stirring.
-
Workup: Filter the solid using a Buchner funnel. Wash the cake sequentially with:
-
10% NaHCO
(to remove unreacted acid). -
Cold water (to remove salts).[2]
-
Cold ethanol (small amount, to remove unreacted phenol).
-
-
Purification: Recrystallize from boiling ethanol. Slow cooling is essential to obtain pure, defect-free microcrystals for initial analysis.
Protocol: Single Crystal Growth (SESG Technique)
High-quality single crystals are required for advanced optical characterization.[3] We utilize the Slow Evaporation Solution Growth (SESG) method.
-
Solvent Selection: Prepare a saturated solution of the synthesized ester in Acetone:Methanol (3:1). This mixture provides optimal solubility and evaporation rate.
-
Filtration: Filter the solution through a 0.45
m PTFE syringe filter into a clean beaker to remove dust nuclei. -
Growth: Cover the beaker with perforated Parafilm (3–5 pinholes). Place in a vibration-free, constant temperature bath (25 °C).
-
Harvesting: Optical-quality crystals (transparent, defined facets) typically appear within 10–14 days.
Characterization & NLO Evaluation
Structural Confirmation
-
FTIR: Look for C=O stretch (ester) at ~1730 cm
and NO stretches at 1520/1340 cm . -
H NMR (CDCl
):-
3.85 (s, 3H, -OCH
) - 6.9–7.1 (d, 2H, phenol ring ortho to OMe)
- 8.2–8.4 (d, 4H, nitrobenzoate ring protons)
-
3.85 (s, 3H, -OCH
Kurtz-Perry Powder Technique (SHG Measurement)
This is the industry standard for screening NLO efficiency.
Setup Logic:
The sample is irradiated with a fundamental laser beam (
Caption: Schematic of the Kurtz-Perry SHG measurement setup.
Protocol:
-
Sample Prep: Grind the recrystallized sample and sieve into graded particle sizes (e.g., 100–150
m). Pack into a micro-capillary tube. -
Reference: Prepare a KDP (Potassium Dihydrogen Phosphate) sample of identical particle size.
-
Measurement: Irradiate with a Q-switched Nd:YAG laser (1064 nm, 10 ns pulse).
-
Analysis: Measure the intensity of the green light (532 nm) emission.
-
Efficiency Calculation:
-
Target: Values >1.0 indicate superior NLO performance to the standard.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Benzoyl Chloride | Ensure acetone is dry; keep reaction temp <5 °C during addition. |
| Oily Product | Incomplete crystallization | Use Ethanol/Water mixed solvent; scratch flask to induce nucleation. |
| No SHG Signal | Centrosymmetric Packing | Modify structure (e.g., add methyl group to phenol ring) to force asymmetry; try different recrystallization solvents (polymorphism). |
| Crystal Cracking | Evaporation too fast | Reduce number of pinholes in Parafilm; keep temperature constant. |
References
-
Kurtz, S. K., & Perry, T. T. (1968).[4][5] A Powder Technique for the Evaluation of Nonlinear Optical Materials.[6][7][8][9] Journal of Applied Physics, 39(8), 3798–3813. Link
- Nalwa, H. S., & Miyata, S. (1996). Nonlinear Optics of Organic Molecules and Polymers. CRC Press. (Standard Reference for D- -A systems).
-
BenchChem. (2025).[3][10] Application Notes: Preparation of Benzoate Esters from Phenols and Benzoyl Chloride via Schotten-Baumann Reaction.[11] Link
-
Thanuja, B., et al. (2012).[4] Growth and characterization of a new NLO material: 4-methoxy benzoin.[4][6][12] Photonics Letters of Poland, 4(1), 41-43.[4] Link
-
Suresh, S. (2013).[12] Studies on the Optical and Electrical Properties of 4-Methoxybenzoin NLO Single Crystal. Current Journal of Applied Science and Technology, 3(2), 340-349.[12] Link
Sources
- 1. upload.wikimedia.org [upload.wikimedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Growth and characterization of a new NLO material: 4-methoxy benzoin | Photonics Letters of Poland [photonics.pl]
- 5. semanticscholar.org [semanticscholar.org]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. kurtz-perry powder technique: Topics by Science.gov [science.gov]
- 9. The Kurtz-Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemistnotes.com [chemistnotes.com]
- 12. journalcjast.com [journalcjast.com]
Application Note: Functionalization of 4-Methoxyphenyl Benzoate for Polymer Synthesis
The following Application Note and Protocol Guide details the functionalization of 4-methoxyphenyl benzoate (4-MPB). This guide treats 4-MPB not merely as a final product, but as a versatile mesogenic scaffold for Liquid Crystalline Polymers (LCPs) and functional polyesters.
Executive Summary & Strategic Rationale
4-Methoxyphenyl benzoate (4-MPB) represents a classic "rigid rod" mesogen. However, in its native state, it is chemically inert regarding polymerization (capped by a methoxy group and a non-functionalized benzoyl ring). To utilize 4-MPB in high-performance polymer synthesis, it must be activated .
This guide outlines three distinct functionalization pathways to transform 4-MPB into reactive monomers:
-
Regioselective Bromination: Introduces a handle for Pd-catalyzed cross-coupling (Suzuki/Sonogashira), enabling the synthesis of extended liquid crystalline mesogens (e.g., biphenyl or tolane derivatives).
-
Photo-Fries Rearrangement: Converts the ester linkage into a hydroxy-ketone structure, creating self-stabilizing UV-absorbing monomers.
-
Chemoselective Demethylation: Deprotects the methoxy group to reveal a phenolic hydroxyl, converting the molecule into a reactive "AB-type" or "AA-type" monomer for polycondensation.
Chemical Pathways & Mechanism
The following diagram illustrates the divergent synthesis pathways from the parent 4-MPB scaffold.
Caption: Divergent functionalization pathways for 4-methoxyphenyl benzoate transforming it into reactive polymer precursors.
Detailed Experimental Protocols
Protocol A: Regioselective Bromination (Mesogen Extension)
Objective: To introduce a bromine atom ortho to the methoxy group. The methoxy group is a stronger activator than the ester oxygen, directing electrophilic substitution to the 3-position of the phenolic ring (ortho to -OMe).[1]
Materials:
-
4-Methoxyphenyl benzoate (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Acetonitrile (ACN) or DMF (Solvent)
-
Ammonium Acetate (10 mol%, Catalyst)
Procedure:
-
Dissolution: Dissolve 10 mmol of 4-methoxyphenyl benzoate in 50 mL of acetonitrile in a round-bottom flask.
-
Catalyst Addition: Add ammonium acetate (1 mmol). This mild catalyst promotes the polarization of NBS without hydrolyzing the ester.
-
Bromination: Cool the solution to 0°C. Add NBS (10.5 mmol) portion-wise over 30 minutes to avoid exotherms.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 8:2). The product (3-bromo-4-methoxyphenyl benzoate) will appear as a less polar spot compared to the starting material.
-
Workup: Pour the mixture into 100 mL ice water. The product typically precipitates.[2] Filter the solid.[3][4][5][6]
-
Purification: Recrystallize from ethanol.
Why this works: The methoxy group directs the incoming bromine to the ortho position.[1][3] The ester group on the other ring is deactivating, preventing bromination on the benzoyl ring.
Protocol B: Fries Rearrangement (UV-Stabilizer Synthesis)
Objective: To rearrange the ester into a hydroxy-ketone.[7] This creates a 2-hydroxybenzophenone structure, which is the pharmacophore for UV absorption/dissipation in polymers.
Materials:
-
4-Methoxyphenyl benzoate (neat)
-
Aluminum Chloride (AlCl₃) (1.2 eq)
-
Chlorobenzene (Solvent, optional for lower temp) or Neat Melt
Procedure:
-
Preparation: In a dry flask under nitrogen, mix 4-methoxyphenyl benzoate (10 mmol) and anhydrous AlCl₃ (12 mmol).
-
Reaction (Melt Method): Heat the mixture to 120°C–140°C. The solid will melt and evolve gas (HCl complexation). Stir for 2 hours.
-
Note: The mixture will turn deep yellow/orange due to the formation of the aluminum complex.
-
-
Quenching: Cool to room temperature. Carefully add ice-cold dilute HCl (1M) to break the aluminum complex. This step is exothermic; add slowly.
-
Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 30 mL).
-
Isolation: Wash organic layer with brine, dry over MgSO₄, and evaporate.
-
Product: The major product is 2-hydroxy-4-methoxybenzophenone .
Mechanism: The Lewis acid coordinates to the carbonyl oxygen, weakening the ester bond. The acyl group cleaves (forming an acylium ion) and re-attaches at the ortho position of the phenol ring (thermodynamically favored due to chelation with the resulting hydroxyl group).
Protocol C: Chemoselective Demethylation
Objective: To cleave the methyl ether without hydrolyzing the ester linkage, yielding 4-hydroxyphenyl benzoate.
Materials:
-
4-Methoxyphenyl benzoate[8]
-
Aluminum Chloride (AlCl₃) (3.0 eq)
-
Ethanethiol (EtSH) or Dimethyl sulfide (DMS) (Excess)
-
Dichloromethane (Dry)
Procedure:
-
Setup: Perform in a fume hood (thiol stench). Dissolve 4-methoxyphenyl benzoate (5 mmol) in dry DCM (20 mL).
-
Reagent Preparation: Add EtSH (15 mmol) to the solution.
-
Addition: Cool to 0°C. Add AlCl₃ (15 mmol) in portions. The Lewis acid activates the ether oxygen, and the thiol acts as a soft nucleophile to attack the methyl group.
-
Reaction: Stir at 0°C for 1 hour, then room temperature for 2 hours.
-
Quenching: Pour into ice water.
-
Purification: The ester linkage remains intact because the "hard" ester carbonyl is less susceptible to the "soft" thiol nucleophile under these conditions compared to the activated methyl ether.
Quantitative Data Summary
| Parameter | Protocol A (Bromination) | Protocol B (Fries) | Protocol C (Demethylation) |
| Reagent | NBS / NH₄OAc | AlCl₃ (Neat/Solvent) | AlCl₃ / Thiol |
| Temp | 0°C | 120°C | 0°C |
| Time | 4–6 Hours | 2 Hours | 3 Hours |
| Yield (Typ.) | 85–92% | 70–80% | 65–75% |
| Selectivity | Ortho to -OMe | Ortho to -OH (rearranged) | Methyl cleavage only |
| Primary Use | Chain Extension (Suzuki) | UV Stabilization | Polymerization Monomer |
References
- Fries Rearrangement Mechanisms & Catalysis Title: Fries Rearrangement Source: Sigma-Aldrich / Merck
-
Electrophilic Aromatic Substitution of Benzo
- Title: Electrophilic Aromatic Substitution: Nitration of Methyl Benzo
- Source: University of Guelph / YouTube (Educ
-
URL:[Link]
-
Liquid Crystalline Polymer Synthesis
-
Demethylation Str
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. quora.com [quora.com]
- 3. benchchem.com [benchchem.com]
- 4. WO1993002036A1 - Novel process for aromatic bromination - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
- 6. EP0384043A2 - Methods for the preparation of brominated intermediates - Google Patents [patents.google.com]
- 7. Fries Rearrangement [sigmaaldrich.com]
- 8. 4-{[(4-Methoxyphenyl)imino]methyl}-3-hydroxyphenyl 4-(Hexadecanoyloxy)benzoate | MDPI [mdpi.com]
- 9. ajchem-a.com [ajchem-a.com]
- 10. Organic superbase t-Bu-P4-catalyzed demethylations of methoxyarenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Benzoate Esters
Subject: Removal of Unreacted 4-Methoxyphenol (MeHQ)
Ticket ID: PUR-BENZ-04 | Status: Open | Tier: Level 3 (Senior Scientist)
Executive Summary
You are likely encountering difficulty removing 4-methoxyphenol (MeHQ) from your benzoate product because standard "weak base" washes (e.g., saturated NaHCO₃) are chemically insufficient for this specific phenol.
MeHQ has a pKa of ~10.[1][2]21. Sodium bicarbonate (pH ~8.5) cannot deprotonate it effectively to push it into the aqueous layer. To resolve this, you must increase the basicity of your wash without hydrolyzing your ester product.
This guide details three validated protocols ranging from optimized extraction to solid-phase scavenging.
Part 1: The Chemistry of Separation (Diagnostics)
Before attempting further purification, understand the pKa constraints. A successful liquid-liquid extraction (LLE) requires the impurity to be ionized (deprotonated).
-
Benzoic Acid (Byproduct): pKa ~4.2 (Easily removed by NaHCO₃).
-
4-Methoxyphenol (Impurity): pKa ~10.2 (Requires pH > 11 for >99% removal).
-
Sodium Bicarbonate: pH ~8.5 (Ineffective).
-
Sodium Hydroxide (1M): pH ~14 (Effective, but risky for esters).
Visualizing the pKa Trap: The diagram below illustrates why your current workup might be failing.
Figure 1: The pKa Ladder.[3][4] Note that NaHCO₃ is too weak to ionize 4-methoxyphenol, leaving it in the organic phase.
Part 2: Validated Removal Protocols
Select the protocol that best fits your scale and equipment availability.
Protocol A: The "Cold Carbonate" Wash (Standard LLE)
Best for: Routine synthesis, >500 mg scale.
The Logic: We substitute Bicarbonate with Carbonate (Na₂CO₃) to reach pH ~11.5. To prevent ester hydrolysis (saponification of your product), we perform the wash cold and fast.
Step-by-Step:
-
Dissolve: Dissolve crude mixture in Ethyl Acetate or Dichloromethane (DCM). Avoid Ether if possible (emulsion risk).
-
Chill: Cool the organic phase and your wash solutions to 0–5°C (ice bath).
-
Wash 1 (Acid Removal): Wash once with cold Sat. NaHCO₃ to remove any benzoic acid or mineral acids.
-
Wash 2 (Phenol Removal): Wash twice with cold 10% Na₂CO₃ (Sodium Carbonate) or 0.5M NaOH .
-
Critical: Keep contact time under 2 minutes per wash. Shake vigorously, settle, and separate immediately.
-
-
Validation: Spot the organic layer on a TLC plate against a MeHQ standard. If MeHQ persists, repeat step 4.
-
Rinse: Wash once with cold Brine (Sat. NaCl) to remove excess base.
-
Dry: Dry over MgSO₄ and concentrate.
Data Summary: Base Effectiveness
| Wash Solution | pH | MeHQ Removal | Ester Stability Risk |
| Sat. NaHCO₃ | ~8.5 | < 5% | Negligible |
| 10% Na₂CO₃ | ~11.5 | > 95% | Low (if cold) |
| 1M NaOH | ~14.0 | > 99% | High (Hydrolysis risk) |
Protocol B: Polymer-Supported Scavenging (High Value)
Best for: Late-stage drug candidates, <500 mg scale, or acid-sensitive esters.
The Logic: Instead of liquid extraction, use a solid-supported electrophile (Isocyanate resin) to covalently bind the nucleophilic phenol, or a basic resin to ionize it. Filtration removes the impurity.[5]
Recommended Resins:
-
PS-Isocyanate: Reacts with the phenolic -OH to form a carbamate.
-
PS-Trisamine / A-21 (Weak Base): Absorbs acidic protons (less effective for weak phenols like MeHQ unless activated).
Workflow:
-
Dissolve crude product in dry DCM or THF (10 mL/g).
-
Add PS-Isocyanate resin (2–3 equivalents relative to expected MeHQ impurity).
-
Add a catalytic amount of Triethylamine (TEA) to accelerate the reaction.
-
Stir gently at room temperature for 4–12 hours.
-
Note: Do not use magnetic stir bars with resin (grinding effect); use an orbital shaker.
-
-
Filter through a fritted glass funnel or cotton plug.
-
Concentrate filtrate.
Protocol C: Recrystallization (Polishing)
Best for: Final purity >99%, removing trace oxidation products (color).
The Logic: 4-Methoxyphenyl benzoate is a crystalline solid. MeHQ is much more soluble in alcohols than the ester is.
Solvent Systems:
-
System 1: Ethanol (95%) – Dissolve hot, cool slowly.
-
System 2: Hexanes/Ethyl Acetate – Dissolve in min. volume of hot EtOAc, add hot Hexanes until turbid, cool.
Part 3: Troubleshooting Decision Tree
Use this flowchart to navigate common failure modes during purification.
Figure 2: Purification Workflow Decision Tree.
Part 4: Frequently Asked Questions (FAQ)
Q: My product turned pink/brown during the base wash. Did I decompose it? A: Likely not. 4-Methoxyphenol is easily oxidized to quinones (which are deeply colored) under basic, aerobic conditions.
-
Fix: If the TLC shows the product is intact, the color is a trace impurity. Treat the organic solution with Activated Charcoal (carbon), stir for 15 mins, and filter through Celite. This usually removes the colored quinones.
Q: I used 1M NaOH and my yield dropped by 30%. What happened? A: You likely hydrolyzed the ester. Benzoate esters are relatively stable, but 1M NaOH is aggressive.
-
Fix: Switch to Protocol A (Cold Carbonate) . If you must use NaOH, lower the concentration to 0.1M and keep the solution on ice.
Q: I have a stubborn emulsion during the Carbonate wash. A: Phenolate salts act as surfactants.
-
Fix: Add solid NaCl directly to the separatory funnel to saturate the aqueous layer. If that fails, filter the entire biphasic mixture through a pad of Celite to break the surface tension.
Q: Can I just use Column Chromatography? A: Yes, but phenols often "streak" or "tail" on silica gel due to hydrogen bonding with silanols.
-
Fix: Add 1% Acetic Acid to your eluent (e.g., Hexanes/EtOAc + 1% AcOH) to sharpen the phenol peak and improve separation from the ester.
References
-
PubChem. (n.d.).[6] 4-Methoxyphenol (Compound CID 9014) - pKa and Chemical Properties. National Library of Medicine. Retrieved from [Link]
-
Biotage. (2004). New Developments in Polymer-Supported Reagents, Scavengers and Catalysts.[7] Current Opinion in Drug Discovery & Development.[7] Retrieved from [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for pKa-based extraction logic).
-
Reich, H. J. (n.d.). Bordwell pKa Table (Acidity in DMSO/Water). University of Wisconsin-Madison. Retrieved from [Link]
Sources
- 1. 4-Methoxyphenol CAS#: 150-76-5 [m.chemicalbook.com]
- 2. finerchem.com [finerchem.com]
- 3. jcsp.org.pk [jcsp.org.pk]
- 4. chemistryindailylife.quora.com [chemistryindailylife.quora.com]
- 5. scribd.com [scribd.com]
- 6. 4-Methoxyphenyl benzoate | C14H12O3 | CID 137059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. New developments in polymer-supported reagents, scavengers and catalysts for organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Purification of phenyl benzoates by column chromatography vs crystallization
Ticket ID: PB-PUR-001 Subject: Optimization of Phenyl Benzoate Isolation: Crystallization vs. Chromatography Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Executive Summary
The purification of phenyl benzoates (and their derivatives) presents a classic dichotomy in organic synthesis. While crystallization is the thermodynamically preferred method for these typically crystalline esters (MP ~68–70°C for the parent compound), column chromatography becomes necessary when dealing with complex reaction mixtures or non-crystalline derivatives.
This guide addresses the specific "pain points" of these workflows: the "oiling out" phenomenon during crystallization and the co-elution of unreacted phenol during chromatography.
Module 1: The Decision Matrix (Triage)
Before committing resources, determine the optimal path based on your crude material's physical state and impurity profile.
Comparative Analysis: Method Selection
| Feature | Crystallization | Column Chromatography |
| Primary Use Case | Bulk purification of solids; removal of trace soluble impurities. | Separation of close-running spots (low |
| Purity Potential | High (>99%) . Self-refining crystal lattice rejects impurities. | Moderate to High . Dependent on stationary phase interaction. |
| Throughput | High (Multi-gram to kg scale). | Low (Limited by column loading capacity). |
| Solvent Demand | Low (Recyclable mother liquor). | High (Large volumes of eluent required). |
| Major Risk | "Oiling out" (Liquid-Liquid Phase Separation).[1] | Co-elution of phenol/benzoic acid; hydrolysis on acidic silica. |
Workflow Logic (DOT Visualization)
Figure 1: Decision logic for selecting the purification pathway. Green paths indicate the most efficient routes for standard phenyl benzoate synthesis.
Module 2: Crystallization (The Gold Standard)
Context: Phenyl benzoate is an ester with a melting point of 68-70°C. It is ideally suited for crystallization from ethanol, where it exhibits a steep solubility curve (highly soluble hot, insoluble cold).
Standard Protocol: Ethanol Recrystallization
-
Dissolution: Place crude solid in an Erlenmeyer flask. Add minimum hot ethanol (95%) while heating on a steam bath until dissolved.
-
Hot Filtration (Optional): If insoluble particles (dust/salts) are present, filter the hot solution through a pre-warmed funnel.
-
Cooling: Allow the flask to cool to room temperature slowly. Do not plunge into ice immediately.
-
Collection: Filter the resulting white plates/needles via vacuum filtration.
-
Wash: Wash with ice-cold ethanol.
Troubleshooting Guide: "Oiling Out"
User Issue: "My solution turned cloudy and deposited a sticky oil at the bottom instead of crystals."
Root Cause: This is Liquid-Liquid Phase Separation (LLPS) .[1] It occurs when the solution temperature drops below the "oiling out" limit (where the solution splits into two liquid phases) before it hits the crystallization boundary.[2] This is common when the solute concentration is too high or the melting point is depressed by impurities [1].
Corrective Actions:
-
Q: How do I recover from an oiled-out state?
-
A: Reheat the mixture until the oil redissolves. Add a small amount of additional solvent (ethanol) to lower the concentration. This shifts the system away from the LLPS boundary.
-
-
Q: How do I prevent it from happening again?
-
A: Seed it. Once the solution cools slightly (but is still clear), add a single crystal of pure phenyl benzoate. This provides a nucleation site, bypassing the energy barrier that leads to oiling out [2].
-
-
Q: What if I don't have seed crystals?
-
A: Scratch the glass. Use a glass rod to scratch the inner wall of the flask at the air/liquid interface. The microscopic glass shards can induce nucleation.
-
Module 3: Column Chromatography (The Precision Tool)
Context: Required when the product is an oil (common with ortho-substituted derivatives) or when unreacted phenol is difficult to remove via washing.
Standard Protocol: Silica Gel Flash Chromatography
-
Stationary Phase: Silica Gel 60 (230-400 mesh).
-
Mobile Phase: Hexane : Ethyl Acetate (Gradient).
-
Start: 100% Hexane (to elute non-polar impurities).
-
Product Elution: Typically 95:5 to 90:10 (Hex:EtOAc).
-
-
Loading: Dry loading is recommended for phenyl benzoates to prevent band broadening. Adsorb the crude oil onto silica (1:2 ratio) and load atop the column.
Troubleshooting Guide: Separation Efficiency
User Issue: "I see tailing on my TLC, and the phenol impurity is co-eluting with my ester."
Root Cause: Phenol (
Corrective Actions:
-
Q: How do I fix the tailing?
-
A: Chemical Wash (Pre-Column). Do not rely on the column to remove bulk phenol. Dissolve crude in ether/DCM and wash with 10% NaOH or 5% Na₂CO₃ before chromatography. This converts phenol to water-soluble sodium phenoxide, removing it quantitatively [3].
-
-
Q: Can I modify the column conditions?
-
A: Yes. If you cannot do a base wash (e.g., sensitive functional groups), add 1% Triethylamine to your eluent system. This neutralizes the silica's acidity, sharpening the phenol peak and preventing tailing.
-
Module 4: The "Hidden" Step (Chemical Washing)
Many purification failures stem from skipping the workup. Phenyl benzoates are stable to mild aqueous base, but their impurities (benzoic acid, phenol) are not.
Self-Validating Workup Workflow
Figure 2: The chemical washing protocol is the most efficient way to remove phenol, often negating the need for chromatography.
References
-
Oiling Out in Crystallization. Mettler Toledo Technical Resource. Available at: [Link]
- Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
Preparation of Phenyl Benzoate (Schotten-Baumann Reaction). LibreTexts Chemistry. Available at: [Link]
-
PubChem Compound Summary for CID 7165, Phenyl benzoate. National Center for Biotechnology Information (2025). Available at: [Link]
Sources
Validation & Comparative
A Comparative Guide to the ¹H NMR Chemical Shifts of 4-Methoxyphenyl Benzoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool. Among its variants, proton (¹H) NMR spectroscopy provides a wealth of information regarding the chemical environment of hydrogen atoms within a molecule. This guide offers an in-depth analysis of the ¹H NMR spectrum of 4-methoxyphenyl benzoate, presenting a comparative study with structurally related compounds to illuminate the subtle yet significant effects of substituents on aromatic chemical shifts. By understanding these nuances, researchers can enhance their ability to accurately interpret spectra and confirm molecular structures.
The ¹H NMR Profile of 4-Methoxyphenyl Benzoate: A Detailed Look
The structure of 4-methoxyphenyl benzoate features two aromatic rings with distinct electronic environments, giving rise to a characteristic ¹H NMR spectrum. The protons on the benzoate ring are influenced by the electron-withdrawing carbonyl group, while the protons on the 4-methoxyphenyl ring are affected by the electron-donating methoxy group.
A 400 MHz ¹H NMR spectrum of 4-methoxyphenyl benzoate in deuterated chloroform (CDCl₃) reveals several key signals. The protons on the benzoate ring, being deshielded by the adjacent carbonyl group, resonate at lower field. Specifically, the two ortho protons appear as a doublet around 8.19 ppm, the para proton as a triplet around 7.61 ppm, and the two meta protons as a triplet around 7.50 ppm.[1]
On the 4-methoxyphenyl ring, the electron-donating methoxy group shields the aromatic protons, causing them to resonate at a higher field compared to unsubstituted benzene. The two protons ortho to the ester linkage appear as a doublet at approximately 7.13 ppm, while the two protons ortho to the methoxy group (and meta to the ester linkage) are observed as a doublet around 6.93 ppm.[1] The methoxy group itself gives rise to a sharp singlet at 3.81 ppm.[1]
Comparative Spectral Analysis: Unraveling Substituent Effects
To fully appreciate the electronic effects at play in the ¹H NMR spectrum of 4-methoxyphenyl benzoate, a comparison with simpler, related molecules is highly instructive. We will consider phenyl benzoate, anisole, and methyl benzoate as our comparative benchmarks.
| Compound | Aromatic Protons (Benzoate Ring) | Aromatic Protons (Phenoxy/Anisole Ring) | Methoxy Protons (ppm) |
| 4-Methoxyphenyl Benzoate | δ 8.19 (d, 2H), 7.61 (t, 1H), 7.50 (t, 2H)[1] | δ 7.13 (d, 2H), 6.93 (d, 2H)[1] | 3.81 (s, 3H)[1] |
| Phenyl Benzoate | δ 8.20 (dd, 2H), 7.61 (tt, 1H), 7.49 (dd, 2H)[1] | δ 7.41 (dd, 2H), 7.26 (tt, 1H), 7.20-7.22 (m, 2H)[1] | - |
| Anisole | - | δ 7.26 (m, 2H), 6.92 (d, 2H), 6.88 (t, 1H)[2] | 3.75 (s, 3H)[3] |
| Methyl Benzoate | δ 8.06 (d, 2H), 7.57 (t, 1H), 7.45 (t, 2H)[4] | - | 3.93 (s, 3H)[4] |
Table 1. Comparison of ¹H NMR Chemical Shifts (in CDCl₃) for 4-Methoxyphenyl Benzoate and Related Compounds.
The Influence of the Methoxy Group
The comparison between 4-methoxyphenyl benzoate and phenyl benzoate highlights the electron-donating nature of the methoxy group. In phenyl benzoate, the protons on the phenoxy ring resonate between 7.20 and 7.41 ppm.[1] In contrast, the protons on the 4-methoxyphenyl ring of our target molecule are shifted upfield to 7.13 and 6.93 ppm.[1] This upfield shift is a direct consequence of the increased electron density on the aromatic ring due to the resonance and inductive effects of the methoxy group. This shielding effect is most pronounced at the ortho and para positions relative to the substituent.[5]
Comparing the 4-methoxyphenyl moiety to anisole further solidifies this understanding. The aromatic protons of anisole appear at approximately 7.26 ppm (meta), 6.92 ppm (ortho), and 6.88 ppm (para).[2] The presence of the electron-withdrawing benzoate group in 4-methoxyphenyl benzoate pulls electron density away from this ring, causing a general downfield shift of its protons compared to anisole.
The Role of the Benzoate Group
The benzoate portion of 4-methoxyphenyl benzoate exhibits chemical shifts that are very similar to those in phenyl benzoate and methyl benzoate, demonstrating that the substituent on the ester oxygen has a minimal effect on the electronic environment of the benzoate ring protons. The ortho protons consistently appear around 8.1-8.2 ppm, deshielded by the anisotropic effect of the carbonyl group.[1][4] This deshielding is a characteristic feature of protons ortho to a carbonyl substituent on a benzene ring.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
To obtain a reliable ¹H NMR spectrum of 4-methoxyphenyl benzoate, the following protocol should be followed:
-
Sample Preparation: Weigh approximately 5-10 mg of 4-methoxyphenyl benzoate into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved.
-
Instrument Setup: Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.
-
Shimming: Optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.
-
Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters for a small molecule on a 400 MHz or higher field spectrometer. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
Visualizing the Proton Environments
The distinct chemical environments of the protons in 4-methoxyphenyl benzoate can be visualized using the following diagram:
Sources
Mass spectrometry fragmentation pattern of 4-methoxyphenyl benzoate
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 4-methoxyphenyl benzoate, designed for researchers in analytical chemistry and drug development.[1]
Executive Summary
4-Methoxyphenyl benzoate (CAS: 4181-97-9) is a model aromatic ester frequently analyzed to understand substituent effects in mass spectrometry.[1] Unlike simple aliphatic esters, its fragmentation is governed by the stability of the benzoyl cation versus the substituted phenoxy cation.
This guide compares the fragmentation dynamics of 4-methoxyphenyl benzoate against its unsubstituted analog (Phenyl Benzoate ) and an electron-withdrawing alternative (4-Nitrophenyl Benzoate ).[1] The presence of the electron-donating methoxy group (–OCH₃) significantly alters the charge retention probability, introducing characteristic ions at m/z 123 and m/z 124 that are absent in other benzoate derivatives.
Chemical Context & Structural Properties[2][3][4][5][6][7][8][9]
| Feature | 4-Methoxyphenyl Benzoate | Phenyl Benzoate (Standard) |
| Molecular Weight | 228.24 g/mol | 198.22 g/mol |
| Formula | C₁₄H₁₂O₃ | C₁₃H₁₀O₂ |
| Key Substituent | 4-Methoxy (–OCH₃) | None (–H) |
| Electronic Effect | Strong Electron Donor (EDG) | Neutral |
| Primary Ionization | EI (70 eV) or ESI (+) | EI (70 eV) |
Scientific Insight: The methoxy group at the para position of the phenoxy ring acts as a resonance stabilizer. In mass spectrometry, this increases the probability of charge retention on the phenoxy fragment, a phenomenon predicted by the Hammett correlation for gas-phase ion stability.
Experimental Protocol: GC-EI-MS Workflow
To obtain reproducible fragmentation data, the following self-validating protocol is recommended.
Phase 1: Sample Preparation
-
Solvent Selection: Dissolve 1 mg of 4-methoxyphenyl benzoate in 1 mL of Dichloromethane (DCM) or Methanol (HPLC grade) .[1] DCM is preferred for EI-MS to avoid solvent tailing.[1]
-
Concentration: Dilute to 10 ppm (parts per million). High concentrations (>100 ppm) can cause detector saturation and distort isotope ratios.
Phase 2: Instrument Configuration (Agilent 5977 or Equivalent)
-
Inlet Temperature: 250°C (Ensures rapid volatilization without thermal degradation).[1]
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]
-
Column: DB-5MS or equivalent (30m x 0.25mm, 0.25µm film).[1]
-
Ion Source: Electron Ionization (EI) at 70 eV .[1]
-
Scan Range: m/z 40–300.[1]
Phase 3: Quality Control (Self-Validation)
-
System Suitability: Inject a standard of Phenyl Benzoate.[1] The ratio of m/z 105 to m/z 77 must be consistent (typically ~1.5:1 to 2:1).
-
Blank Run: Inject pure solvent to confirm no carryover of m/z 105 or 123 peaks.
Fragmentation Analysis & Mechanism
The fragmentation of 4-methoxyphenyl benzoate is driven by
Primary Pathway: Acyl-Oxygen Cleavage
The most energetically favorable bond rupture occurs between the carbonyl carbon and the ether oxygen.
-
Formation of Benzoyl Cation (m/z 105): The shared electrons move toward the phenoxy group, leaving the positive charge on the benzoyl moiety. This is the Base Peak (100% relative abundance).
-
Secondary Decay (m/z 77): The benzoyl cation loses a neutral Carbon Monoxide (CO) molecule.[5]
-
Equation:
-
Secondary Pathway: Charge Retention on Phenoxy Ring
Unlike phenyl benzoate, the 4-methoxy group stabilizes the positive charge on the oxygenated ring.
-
4-Methoxyphenoxy Cation (m/z 123): A fraction of the molecular ions cleave such that the charge remains on the phenoxy side.
-
Hydrogen Rearrangement (m/z 124): A "pseudo-McLafferty" type hydrogen transfer can occur (often from the ortho-position or intermolecularly in the source), generating the radical cation of 4-methoxyphenol.
Tertiary Pathway: Substituent Fragmentation[1]
-
Methyl Radical Loss (m/z 213): Loss of
from the methoxy group ( ).[1] -
CO Loss from Phenol: Subsequent loss of CO from the m/z 123 ion leads to m/z 95.
Visualization: Fragmentation Pathway
The following diagram illustrates the competing fragmentation pathways.
Caption: Figure 1.[1] Competing fragmentation pathways for 4-methoxyphenyl benzoate under 70 eV Electron Ionization.
Comparative Performance Guide
This table contrasts the spectral "fingerprint" of 4-methoxyphenyl benzoate with its alternatives.
| Ion (m/z) | 4-Methoxyphenyl Benzoate | Phenyl Benzoate (Alt 1) | 4-Nitrophenyl Benzoate (Alt 2) | Interpretation |
| 105 | 100% (Base) | 100% (Base) | 100% (Base) | The benzoyl cation is dominant in all benzoates. |
| 77 | High (~50-70%) | High (~50-70%) | High | Phenyl cation; diagnostic of the benzoyl group.[1] |
| 123 | Medium (~10-20%) | Absent | Absent | Diagnostic Marker: Specific to the methoxyphenoxy moiety. |
| 93/94 | Absent | Medium | Absent | Phenoxy cation/phenol ion (specific to unsubstituted Phenyl Benzoate).[1] |
| 213 | Low | Absent | Absent | Loss of Methyl (M-15); confirms methoxy group.[1] |
| Stability | High | High | Low | EDGs (Methoxy) stabilize the molecular ion; EWGs (Nitro) destabilize it. |
Key Takeaway for Researchers:
When distinguishing between benzoate metabolites:
-
Look for m/z 123 to confirm the presence of the methoxy group.
-
The absence of m/z 123 and presence of m/z 94 indicates de-methylation (metabolic conversion to phenyl benzoate/phenol).
References
-
NIST Mass Spectrometry Data Center. (2023).[1][6] Mass Spectrum of Benzoic acid, 4-methoxy-, phenyl ester. National Institute of Standards and Technology.[1] [Link]
-
PubChem. (2025).[1][7] 4-Methoxyphenyl benzoate Compound Summary. National Library of Medicine.[1] [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for -cleavage mechanisms).
-
Shibakami, M., & Sekiya, A. (1995).[8] Crystal structure and properties of phenyl benzoate derivatives. (Provides structural context for conformation-dependent fragmentation).[1]
Sources
- 1. 4-Methoxyphenyl 4'-(3-butenyloxy)benzoate [webbook.nist.gov]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Benzoic acid, 4-methoxy-, phenyl ester [webbook.nist.gov]
- 7. 4-Methoxyphenyl benzoate | C14H12O3 | CID 137059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Methoxy-4-(prop-2-en-1-yl)phenyl 4-methoxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: DSC Thermogram Analysis of 4-Methoxyphenyl Benzoate Derivatives
Executive Summary
In the engineering of mesogenic materials, 4-methoxyphenyl benzoate derivatives represent a critical structural class. These molecules feature a rigid ester core and a short, polar methoxy tail, often resulting in complex phase behaviors such as monotropy (phases only stable during cooling) and rapid crystallization kinetics.
While Polarized Optical Microscopy (POM) provides visual texture identification, it fails to quantify the energetic landscape of these transitions. This guide outlines a rigorous Differential Scanning Calorimetry (DSC) workflow designed to resolve the specific thermal challenges of benzoate derivatives, comparing its efficacy against alternative techniques and establishing a self-validating protocol for accurate data generation.
Material Insight: The 4-Methoxyphenyl Benzoate Core
The 4-methoxyphenyl benzoate moiety acts as a "hard core" mesogen. The presence of the methoxy group (
-
Structural Consequence: Unlike longer alkoxy chains (e.g., heptyloxy) that stabilize smectic (layered) phases through van der Waals interdigitation, the short methoxy group often destabilizes the liquid crystalline phase, pushing the material toward a purely crystalline state or inducing monotropic behavior.
-
Thermal Signature: These derivatives frequently exhibit sharp melting endotherms but may show liquid crystalline phases only upon supercooling, a phenomenon easily missed without a specific cooling protocol.
Comparative Analysis
A. Methodological Comparison: DSC vs. Alternatives
For benzoate derivatives, relying solely on one technique leads to incomplete characterization. The table below contrasts DSC with its primary alternatives.
| Feature | DSC (Thermal) | POM (Optical) | XRD (Structural) |
| Primary Output | Enthalpy ( | Optical Texture (Schlieren, Focal Conic) | Layer spacing ( |
| Sensitivity | High (Detects glass transitions & weak transitions) | Moderate (Dependent on birefringence) | High (Definitive for phase ID) |
| Blind Spot | Cannot distinguish type of mesophase (e.g., SmA vs SmC) without texture. | Cannot measure energy; subjective interpretation. | Requires aligned samples; slow data acquisition. |
| Verdict | Gold Standard for Energetics. Essential for purity and stability. | Essential Companion. Required to label the DSC peaks. | Validation Tool. Used when DSC/POM are ambiguous. |
B. Material Performance: Methoxy vs. Alkoxy Homologs
When designing liquid crystals, replacing the methoxy group with longer chains alters performance.[1]
-
4-Methoxyphenyl Benzoate (Short Chain): High melting point, often purely nematogenic or non-mesogenic (crystalline). High tendency for supercooling.
-
4-Octyloxyphenyl Benzoate (Long Chain): Lower melting point, stabilizes Smectic phases (SmA, SmC) due to chain flexibility and packing. Enantiotropic (stable on heating and cooling).
Self-Validating Experimental Protocol
To ensure scientific integrity, this protocol includes "checkpoints" that validate the data during the experiment.
Equipment & Conditions
-
Instrument: Heat Flux DSC (e.g., TA Instruments Discovery or Mettler Toledo DSC 3).
-
Calibration: Indium (
) and Zinc ( ) standards. -
Atmosphere: Dry Nitrogen purge (50 mL/min) to prevent oxidative degradation of the ester linkage.
-
Sample Pan: Hermetically sealed Aluminum pans (prevent mass loss via sublimation).
Step-by-Step Workflow
-
Sample Preparation (Checkpoint 1: Mass Consistency)
-
Weigh 2–5 mg of the derivative. Note: <2 mg reduces sensitivity; >5 mg causes thermal lag.
-
Ensure the sample is flat on the pan bottom for optimal thermal contact.
-
-
Thermal Cycle 1: Erasing History
-
Heat: 30°C to [Melting Point + 20°C] at 10°C/min.
-
Purpose: Remove solvent residues and relax crystal strain from synthesis. Discard this data for thermodynamic calculation.
-
-
Cooling Scan (The Critical Step for Benzoates)
-
Cool: [Melting Point + 20°C] to 0°C at 5°C/min.
-
Why 5°C/min? Slower rates reduce supercooling, allowing the resolution of monotropic liquid crystal phases that might be skipped at 10°C/min.
-
Observation: Look for small exothermic peaks before crystallization. These are Isotropic
Nematic ( ) transitions.
-
-
Thermal Cycle 2: The Data Run
-
Heat: 0°C to [Melting Point + 20°C] at 5°C/min.
-
Checkpoint 2 (Reversibility): Compare the
of Cycle 2 with Cycle 1. If shifts >1°C, the sample is decomposing (ester hydrolysis).
-
-
Isothermal Hold (Optional Validation)
-
Hold at
for 5 mins. -
Purpose: Verify if the phase is stable or kinetically controlled.
-
Visualizations
Diagram 1: The Analytical Workflow
This diagram illustrates the logical flow from synthesis to definitive characterization, highlighting where DSC fits into the hierarchy.
Caption: Integrated workflow for characterizing liquid crystalline benzoates. DSC is guided by POM observations.
Diagram 2: Interpreting the Thermogram
A logic gate for interpreting peaks specifically for 4-methoxyphenyl benzoates.
Caption: Decision tree for assigning phase transitions based on peak size and direction.
Data Interpretation Guide
When analyzing 4-methoxyphenyl benzoates, use this reference table to interpret specific signals:
| Signal Type | Typical | Interpretation |
| Sharp Endotherm (Heating) | 20–50 kJ/mol | Melting ( |
| Weak Endotherm (Heating) | 0.5–5 kJ/mol | Clearing Point ( |
| Exotherm (Cooling) | 0.5–5 kJ/mol | Isotropic |
| Broad Hump | N/A | Impurity/Glass Transition. Indicates poor synthesis or polymerization. |
Expert Tip: If the "Clearing Point" peak is absent on heating but appears on cooling, your material is a Monotropic Liquid Crystal . This is highly common for methoxy-substituted benzoates due to the steric hindrance of the short tail.
References
-
BenchChem. (2025).[2] A Comparative Guide to Validating Liquid Crystal Phase Transition Temperatures: DSC vs. POM. Retrieved from
-
Asian Journal of Chemistry. (2016). Synthesis and Characterization of Liquid Crystalline Organosiloxanes Containing 4-Methoxyphenyl 4-(2-alkenyloxy)benzoate. Retrieved from
-
Scholars Research Library. (2011). Synthesis and Evaluation of Liquid Crystal Behavior of a Novel Homologous Series: 4-[4'-n-alkoxy Benzoyloxy] β-Methoxy Ethyl Benzoates. Retrieved from
-
Bentham Science. (2024). Effect of Laterally Substituted Methoxy Group on the Liquid Crystalline Behavior of Novel Ester Molecules. Retrieved from
-
Linseis. (n.d.). Phase change analysis with DSC. Retrieved from
Sources
A Senior Application Scientist's Guide to 13C NMR Spectral Analysis of Benzoate Ester Carbons
For researchers and professionals in drug development, the precise structural elucidation of small molecules is paramount. Benzoate esters, a common motif in pharmaceuticals and fine chemicals, present a unique analytical challenge that is elegantly solved by Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. This guide provides an in-depth, practical comparison of the ¹³C NMR spectra of various benzoate esters, grounded in the fundamental principles that govern chemical shifts. We will explore not just what is observed, but why, and provide a robust protocol for obtaining high-quality, reproducible data.
The Significance of Carbon Environments in Benzoate Esters
A typical benzoate ester offers several distinct carbon environments, each providing a piece of the structural puzzle. The power of ¹³C NMR lies in its ability to resolve these individual carbon signals over a wide chemical shift range, typically up to 200 ppm, which minimizes the signal overlap often seen in ¹H NMR spectra[1].
The key carbons of interest in a simple benzoate ester, such as methyl benzoate, are:
-
Carbonyl Carbon (C=O): This is one of the most diagnostic signals. Due to the double bond to one oxygen and a single bond to another, this carbon is highly deshielded and typically appears far downfield.
-
Aromatic Carbons (C1-C6): The six carbons of the benzene ring provide a wealth of information about electronic effects. In an unsubstituted ring, symmetry results in fewer than six signals[2].
-
Ipso-Carbon (C1): The carbon directly attached to the ester group.
-
Ortho-Carbons (C2, C6): Adjacent to the ipso-carbon.
-
Meta-Carbons (C3, C5): Two bonds away from the ipso-carbon.
-
Para-Carbon (C4): Opposite the ipso-carbon.
-
-
Ester Alkyl Carbon(s): The carbon(s) of the alcohol portion of the ester (e.g., the methoxy carbon in methyl benzoate).
Interpreting the Spectrum: Characteristic Chemical Shifts
The chemical shift (δ) of a ¹³C nucleus is highly sensitive to its local electronic environment. Electronegative atoms, such as oxygen, withdraw electron density, "deshielding" the carbon nucleus from the applied magnetic field and shifting its signal downfield (to a higher ppm value)[1][3].
For benzoate esters, the typical chemical shift regions are:
-
Carbonyl (C=O): 160 - 185 ppm[4][5]. This downfield position is a clear indicator of an acid or ester functional group.
-
Aromatic (C=C): 125 - 150 ppm[4][6]. The precise shifts within this region reveal the substitution pattern.
-
Alkoxy (C-O): 50 - 90 ppm[4]. For example, the methoxy carbon of methyl benzoate appears in this range.
Comparative Analysis: The Influence of Aromatic Substituents
The true analytical power of ¹³C NMR becomes evident when comparing substituted benzoate esters. Substituents on the aromatic ring alter the electron density distribution through inductive and resonance effects, causing predictable changes in the chemical shifts of the ring and carbonyl carbons[7].
The following table, with data derived from a seminal study on substituted methyl benzoates, illustrates these effects.[8][9] All shifts are in ppm relative to a standard.
| Substituent (at C4) | C=O | C1 (Ipso) | C4 (Para) | OCH₃ |
| H | 166.1 | 130.2 | 129.5 | 51.4 |
| OCH₃ | 166.0 | 122.8 | 163.2 | 51.4 |
| CH₃ | 166.3 | 127.3 | 143.2 | 51.4 |
| Cl | 165.2 | 128.8 | 139.1 | 51.8 |
| CN | 164.4 | 134.4 | 118.2 | 52.1 |
| NO₂ | 164.2 | 135.9 | 150.3 | 52.2 |
Analysis of Trends:
-
Electron-Donating Groups (e.g., -OCH₃): The methoxy group donates electron density into the ring via resonance. This increased shielding causes an upfield shift (lower ppm) for the ipso-carbon (C1) compared to the unsubstituted methyl benzoate. Conversely, the para-carbon (C4), which receives the most electron density, is significantly deshielded.
-
Electron-Withdrawing Groups (e.g., -NO₂): The nitro group strongly withdraws electron density. This deshields the ipso-carbon (C1), shifting it downfield. The carbonyl carbon (C=O) experiences a slight upfield shift, as the electron-withdrawing nature of the ring enhances the carbonyl's polarization.
-
Steric Effects: Substituents at the ortho positions (C2, C6) can cause steric hindrance that twists the carbomethoxy group out of the plane of the aromatic ring. This "steric inhibition of resonance" reduces the electronic communication between the ester group and the ring, leading to observable changes in the carboxyl and aromatic carbon shieldings.[8]
A Validated Protocol for High-Quality ¹³C NMR Data Acquisition
This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility for the analysis of benzoate esters.
The quality of the final spectrum is dictated by the quality of the initial sample.
-
Purity: Ensure the sample is of high purity (ideally >95%) to avoid spectral overlap from impurities.[10] Purification can be achieved via column chromatography or recrystallization.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is an excellent first choice for most benzoate esters.[2][10] The deuterium signal is used by the spectrometer to "lock" the magnetic field, ensuring stability.
-
Concentration: Due to the low natural abundance of ¹³C (1.1%), a higher concentration is needed compared to ¹H NMR.[11]
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solvent. TMS is the standard reference compound, with its carbon signal defined as 0.0 ppm.[2]
-
Transfer and Filtration: Dissolve the sample in a separate vial first. To remove any particulate matter that can degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[10]
These parameters are optimized for a typical 400-500 MHz spectrometer and can be adjusted as needed.
-
Experiment Selection: Choose a standard quantitative ¹³C experiment with proton decoupling. A common pulse program is zgpg30 (Bruker) or an equivalent.[10] Proton decoupling collapses the C-H coupling, causing all carbon signals to appear as sharp singlets and providing a signal enhancement via the Nuclear Overhauser Effect (NOE).[13]
-
Key Acquisition Parameters:
-
Spectral Width (SW): Set to ~220 ppm to ensure all signals, from TMS to the carbonyl carbon, are captured.
-
Acquisition Time (AQ): Typically 1-2 seconds.[10]
-
Relaxation Delay (D1): This is a critical parameter. It is the time delay before each scan to allow the carbon nuclei to return to thermal equilibrium. A delay of 2-5 seconds is a good starting point.[10] Expert Insight: Quaternary carbons, like the carbonyl and ipso-carbons, have longer relaxation times. If their signals are weak or missing, increasing D1 to 10 seconds or more may be necessary for accurate integration.
-
Number of Scans (NS): A higher number of scans is required to achieve a good signal-to-noise ratio (S/N). Start with 128 or 256 scans and increase as needed depending on the sample concentration.[10][13] Doubling the number of scans increases the S/N by a factor of √2.
-
-
Fourier Transform (FT): The raw data (Free Induction Decay, FID) is converted into the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually or automatically adjust the phase to ensure all peaks are upright and symmetrical. Correct the baseline so it is flat and at zero intensity.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.0 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm).
Workflow for ¹³C NMR Analysis of Benzoate Esters
The following diagram illustrates the logical flow from sample preparation to final data interpretation.
Caption: Workflow from sample preparation to spectral analysis.
References
-
NMR Facility - Chemistry Department. (2020, May 4). Optimized Default 13C Parameters. University of Missouri. [Link]
-
T. C. van der Spoel, D. et al. (n.d.). Substituent effects on 1H and 13C NMR chemical shifts in titanocene benzoates. Accessed from a study on substituent effects. [Link]
-
Dhami, K. S., & Stothers, J. B. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(3), 233-243. [Link]
-
Jalsovszky, I., et al. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 270-276. [Link]
-
Scribd. (n.d.). NMR Analysis of Esters and Aromatic Compounds. [Link]
-
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
